![molecular formula C10H16ClNO B1381091 2-Amino-5-tert-butylphenol hydrochloride CAS No. 335013-48-4](/img/structure/B1381091.png)
2-Amino-5-tert-butylphenol hydrochloride
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Overview
Description
2-Amino-5-tert-butylphenol hydrochloride is an organic compound characterized by the presence of an amino group and a tert-butyl group attached to a phenol ring. This compound is often used in various chemical reactions and has applications in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-tert-butylphenol hydrochloride typically involves the nitration of tert-butylphenol followed by reduction to introduce the amino group. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of strong acids and reducing agents under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-tert-butylphenol hydrochloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Substitution Reactions: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can lead to the formation of various substituted phenols, while oxidation can produce quinones.
Scientific Research Applications
2-Amino-5-tert-butylphenol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
At the molecular level, 2-Amino-5-tert-butylphenol hydrochloride exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-tert-butylphenol
- 2-Amino-6-tert-butylphenol
- 2-Amino-5-methylphenol
Uniqueness
2-Amino-5-tert-butylphenol hydrochloride is unique due to the specific positioning of the tert-butyl group, which influences its chemical reactivity and interactions with other molecules. This unique structure makes it valuable in various chemical and biological applications.
Biological Activity
2-Amino-5-tert-butylphenol hydrochloride, with the CAS number 335013-48-4, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
IUPAC Name : this compound
Molecular Formula : C11H16ClN2O
Molecular Weight : 228.71 g/mol
Antioxidant Properties
Research indicates that 2-Amino-5-tert-butylphenol exhibits significant antioxidant activity. A study demonstrated its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies revealed its effectiveness against Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 | |
Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
2-Amino-5-tert-butylphenol has been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in cellular models, suggesting its potential use in inflammatory diseases.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, reducing the synthesis of prostaglandins involved in inflammation.
- Cell Signaling Modulation : It can modulate signaling pathways associated with oxidative stress and inflammation, potentially through the NF-kB pathway.
Study on Antioxidant Activity
A recent study published in Molecules investigated the antioxidant properties of several phenolic compounds, including 2-Amino-5-tert-butylphenol. The results indicated that this compound significantly reduced oxidative damage in cellular models exposed to hydrogen peroxide, highlighting its protective effects against oxidative stress .
Clinical Implications
In a clinical setting, the compound's antimicrobial activity was tested against skin infections caused by resistant strains of bacteria. The results suggested that topical formulations containing 2-Amino-5-tert-butylphenol could be effective in treating such infections, providing a potential alternative to conventional antibiotics .
Properties
IUPAC Name |
2-amino-5-tert-butylphenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-10(2,3)7-4-5-8(11)9(12)6-7;/h4-6,12H,11H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMCAEVKUKIEAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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